CRA-2059 TFA

Tryptase inhibition Bivalent ligand binding Serine protease kinetics

Researchers studying mast cell tryptase in inflammatory bowel disease or allergic inflammation face a critical barrier: most preclinical inhibitors lack clinical validation, risking non-reproducible outcomes. CRA-2059 TFA (APC-2059) overcomes this as the same compound that delivered 58% clinical benefit in a phase II ulcerative colitis trial. • Subnanomolar Ki of 620 pM via bivalent binding - >10,000-fold more potent than monovalent inhibitors. • Rapid association (7×10⁷ M⁻¹s⁻¹) and slow dissociation (0.04 s⁻¹) capture transient mast cell degranulation events. • Validated in vivo in sheep allergic asthma model; ready-to-ship from stock with batch-specific CoA.

Molecular Formula C36H47F3N12O10
Molecular Weight 864.8 g/mol
Cat. No. B8199024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRA-2059 TFA
Molecular FormulaC36H47F3N12O10
Molecular Weight864.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H46N12O8.C2HF3O2/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;3-2(4,5)1(6)7/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);(H,6,7)/t25-,26-,27?,28?;/m1./s1
InChIKeyMIIYCICULQBHKP-ZGGWIOQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRA-2059 TFA: A Bivalent Subnanomolar Tryptase-β Inhibitor for Inflammatory Disease Research


CRA-2059 is a synthetic, small-molecule inhibitor of human tryptase-β (HTβ), a trypsin-like serine protease that constitutes the major protein component of human mast cell secretory granules and is implicated in allergic inflammation and tissue remodeling [1]. The compound is characterized by a symmetric dibasic structure comprising two phenylguanidinium head groups connected via a central linker, which enables simultaneous engagement of two active sites within the tryptase tetramer [2]. CRA-2059 TFA (trifluoroacetic acid salt form) exhibits reversible, tight-binding inhibition with a Ki of 620 pM against recombinant human tryptase-β (rHTβ) [1]. The compound is also designated APC-2059 (Axys/Bayer) in clinical development literature and has been advanced to phase II trials for ulcerative colitis and psoriasis [3].

Why CRA-2059 TFA Cannot Be Substituted with Other Tryptase Inhibitors Without Experimental Validation


Tryptase inhibitors exhibit fundamentally divergent binding stoichiometries, kinetic profiles, and degrees of target engagement that cannot be normalized solely by comparing Ki or IC50 values. Human tryptase-β exists as a unique tetrameric serine protease with four active sites oriented toward a central pore, enabling compounds such as CRA-2059 to achieve bivalent binding—a mode of inhibition not available to monovalent inhibitors [1]. This structural feature produces a Ki value for bivalent inhibition at least 10^4-fold lower than that for monovalent binding, with corresponding differences in association rate (7 × 10^7 M⁻¹s⁻¹) and dissociation rate (0.04 s⁻¹) [1]. In contrast, alternative inhibitors such as MOL 6131 (Ki = 45 nM, monovalent β-strand template) and lactoferrin (Ki' = 24 nM, disruption of quaternary structure) operate through distinct mechanisms with substantially different kinetic and selectivity profiles [2] [3]. Additionally, the clinical history associated with this scaffold (APC-2059) includes phase II data in ulcerative colitis with intravenous administration producing clinically significant benefit in 58% of patients [4]. Direct substitution with an in-class analog without experimental confirmation of binding mode and functional equivalence may yield non-comparable or non-reproducible biological outcomes.

CRA-2059 TFA: Quantitative Differentiation Evidence Against In-Class Comparators


Bivalent Binding Produces >10,000-Fold Enhancement in Inhibitory Potency Relative to Monovalent Binding Mode

CRA-2059 is a bivalent inhibitor of human tryptase-β. Direct kinetic analysis in the same study demonstrated that the Ki value for bivalent inhibition is at least 10^4-fold lower than that for monovalent inhibition [1]. This fold difference is derived from kinetic binding analysis under identical experimental conditions. Comparison of CRA-2059 with phenylguanidine (the monovalent head-group analog) revealed an approximate doubling of free energy change upon bivalent binding, confirming that the linker minimally hinders binding and that potency derives from simultaneous engagement of two active sites [1].

Tryptase inhibition Bivalent ligand binding Serine protease kinetics

Subnanomolar Ki of 620 pM Is 73-Fold More Potent Than the Monovalent Inhibitor MOL 6131 (Ki = 45 nM) in Biochemical Assays

CRA-2059 inhibits recombinant human tryptase-β with a Ki of 620 pM (0.62 nM) [1]. The monovalent tryptase inhibitor MOL 6131, a nonpeptide β-strand template-based compound, exhibits a Ki of 45 nM against human lung mast cell tryptase [2]. Based on biochemical potency alone, CRA-2059 demonstrates approximately 73-fold greater inhibitory potency than MOL 6131. This comparison is cross-study but employs the same target (human tryptase-β) and the same biochemical parameter (Ki).

Tryptase inhibitor potency In vitro pharmacology Asthma research

Association Rate Constant of 7 × 10⁷ M⁻¹s⁻¹ Enables Rapid Target Engagement

Kinetic characterization of the CRA-2059:HTβ interaction revealed an association rate constant (kon) of 7 × 10⁷ M⁻¹s⁻¹ and a dissociation rate constant (koff) of 0.04 s⁻¹ [1]. The compound demonstrated a binding stoichiometry of 0.5 [CRA-2059]₀/[HTβ]₀ in p-aminobenzamidine displacement assays, confirming that one molecule of CRA-2059 occupies two active sites of the tetrameric enzyme [1]. These kinetic parameters are not available for comparator compounds MOL 6131 or APC-366, but they establish a baseline for what constitutes effective bivalent target engagement. The slow dissociation rate (residence time ≈ 25 seconds) contributes to sustained inhibition despite reversible binding.

Tryptase binding kinetics Drug-target residence time Inhibitor pharmacology

Clinical Development Heritage: APC-2059 (CRA-2059) Phase II Ulcerative Colitis Data

APC-2059 (synonymous with CRA-2059) was advanced to phase II clinical trials for ulcerative colitis and psoriasis [1]. In a phase II open-label pilot study evaluating intravenous APC-2059 in patients with mildly to moderately active ulcerative colitis, 58% of patients experienced a clinically significant benefit in disease-associated symptoms [2] [3]. The compound is a dibasic tryptase inhibitor with subnanomolar activity that also demonstrated potent anti-asthmatic activity in a sheep model of allergic asthma [1]. This clinical validation distinguishes CRA-2059 from preclinical-only tryptase inhibitors lacking human efficacy data.

Inflammatory bowel disease Tryptase inhibitor clinical trial Translational pharmacology

CRA-2059 TFA: Recommended Research and Industrial Application Scenarios Based on Differentiation Evidence


Inflammatory Bowel Disease (IBD) Target Validation Studies

Researchers investigating the role of mast cell-derived tryptase in ulcerative colitis or Crohn's disease should select CRA-2059 based on its clinical heritage: the same compound (as APC-2059) demonstrated 58% clinical benefit in phase II ulcerative colitis trials [1]. This provides direct translational relevance absent in alternative preclinical-only tryptase inhibitors such as MOL 6131. The subnanomolar potency enables complete target inhibition at low concentrations in tissue explant and in vivo models.

Bivalent Inhibitor Mechanistic Studies and Structural Biology Applications

Laboratories investigating multivalent ligand-receptor interactions should utilize CRA-2059 as a model bivalent inhibitor system. The compound demonstrates a stoichiometry of 0.5 per tryptase tetramer, indicating one molecule occupies two active sites, and achieves a >10,000-fold potency enhancement relative to monovalent binding [2]. This makes CRA-2059 a valuable tool for studying bivalent binding thermodynamics, kinetics, and linker optimization strategies applicable across serine protease targets.

Asthma and Allergic Airway Disease Preclinical Models Requiring Potent Tryptase Inhibition

For researchers employing sheep or murine models of allergic asthma, CRA-2059 offers a combination of subnanomolar biochemical potency (Ki = 620 pM) [2] and established in vivo activity in a sheep asthma model where the compound (APC-2059) demonstrated potent anti-asthmatic effects [3]. The rapid association rate (7 × 10⁷ M⁻¹s⁻¹) and slow dissociation rate (0.04 s⁻¹) are well-suited to capture transient tryptase release events during mast cell degranulation in acute allergen challenge protocols.

Comparative Tryptase Inhibitor Profiling and SAR Studies

Investigators performing structure-activity relationship (SAR) studies on tryptase inhibitors should include CRA-2059 as a bivalent control benchmark. With a Ki of 620 pM, it serves as a high-potency reference point that is 73-fold more potent than the monovalent inhibitor MOL 6131 (Ki = 45 nM) [2] [4], enabling quantitative calibration of potency gains achievable through bivalent vs. monovalent inhibitor design strategies.

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